molecular formula C17H20N2O4 B2859148 Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate CAS No. 2361658-49-1

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

Cat. No.: B2859148
CAS No.: 2361658-49-1
M. Wt: 316.357
InChI Key: LAQOJSAWVBNMKP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate is a carbamate-protected intermediate featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group connected via a but-2-enyl linker to a tert-butyl carbamate moiety. Such compounds are pivotal in organic synthesis, particularly in peptide and heterocyclic chemistry, where the tert-butyl carbamate (Boc) group serves as a temporary protective group for amines. The but-2-enyl linker introduces a conjugated alkene, which may confer unique reactivity and structural rigidity compared to ether-linked analogs.

Properties

IUPAC Name

tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOJSAWVBNMKP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate typically involves multi-step reactions. One common method includes the reaction of N-hydroxyphthalimide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature . Another approach involves the use of tert-butyl alcohol and N-chlorocarbonylphthalimide in pyridine and dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the dioxoisoindolinyl moiety to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate involves its interaction with specific molecular targets. The dioxoisoindolinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act on proteins involved in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Research Findings and Implications

While direct biological or catalytic data for the target compound are absent in the evidence, structural comparisons suggest:

Reactivity Advantage : The alkene linker broadens functionalization pathways unavailable to ether-linked analogs.

Synthetic Challenges: Introducing alkenes may require stringent reaction control, contrasting with the straightforward Mitsunobu synthesis of 4a.

Design Flexibility : Choice between linkers depends on application needs—stability (4a) vs. reactivity (target compound).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.